Superior Quality of Life and Symptom Control vs. Inhaled Salmeterol in COPD
In a 12-week randomized, open-label trial comparing once-daily transdermal tulobuterol (2mg patch) to twice-daily inhaled salmeterol (50µg) in 92 patients with stable COPD, tulobuterol demonstrated significantly greater improvements in health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ) [1]. While both drugs improved pulmonary function parameters (FEV1, FVC, PEF) without significant between-group differences, the tulobuterol group experienced a significant reduction in total SGRQ score from baseline at 8 weeks (-4.7 units), an improvement not observed at any time point in the salmeterol group [1]. Furthermore, tulobuterol significantly improved the SGRQ symptom domain score at weeks 4 (-6.9 units), 8 (-12.0 units), and 12 (-11.7 units), whereas salmeterol showed no significant changes in any domain [1].
| Evidence Dimension | Change in St. George's Respiratory Questionnaire (SGRQ) Symptom Score from Baseline |
|---|---|
| Target Compound Data | Week 4: -6.9 units; Week 8: -12.0 units; Week 12: -11.7 units (all p<0.05 vs. baseline) |
| Comparator Or Baseline | Inhaled salmeterol: No significant change from baseline in any SGRQ domain at any time point |
| Quantified Difference | Tulobuterol achieved significant symptom improvement (-11.7 units at 12 weeks), while salmeterol did not |
| Conditions | 12-week multicenter open-label RCT; COPD patients (FEV1 <80% predicted, FEV1/FVC <70%) |
Why This Matters
This data demonstrates that for COPD management, transdermal tulobuterol offers a distinct clinical advantage in improving patient-reported outcomes, a key differentiator for procurement decisions focused on patient-centric therapy.
- [1] Fukuchi Y, Nagai A, Seyama K, et al. Clinical efficacy and safety of transdermal tulobuterol in the treatment of stable COPD: an open-label comparison with inhaled salmeterol. Treat Respir Med. 2005;4(6):447-55. doi: 10.2165/00151829-200504060-00008. View Source
